Sporidesmolide I chemical structure and molecular formula
Sporidesmolide I chemical structure and molecular formula
An In-Depth Technical Guide to Sporidesmolide I: Chemical Structure and Molecular Properties
Introduction to Sporidesmolide I
Sporidesmolide I is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Sydow)[1][2]. It belongs to a class of mycotoxins characterized by a cyclic structure containing both amide and ester bonds. While other metabolites from this fungus, such as the sporidesmins, are known for their potent hepatotoxicity causing facial eczema in ruminants, the sporidesmolides represent a distinct class of compounds[1][3]. This guide provides a detailed technical overview of the molecular formula and chemical structure of Sporidesmolide I, intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this molecule.
Molecular Formula and Physicochemical Properties
The fundamental identity of a chemical compound begins with its molecular formula and key physical properties. High-resolution mass spectrometry and elemental analysis have definitively established the molecular formula for Sporidesmolide I.
Table 1: Core Properties of Sporidesmolide I
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₅₈N₄O₈ | [4][5] |
| Molecular Weight | 638.84 g/mol | [4][5] |
| CAS Registry Number | 2900-38-1 | [4][5] |
| Chemical Class | Cyclic Hexadepsipeptide |[2][6] |
Elucidation of the Chemical Structure
The structure of Sporidesmolide I is a testament to the intricate biosynthetic capabilities of fungi. It is a cyclic hexadepsipeptide, meaning its core is an 18-membered ring composed of six alternating α-amino acid and α-hydroxy acid residues. The elucidation of this structure, first reported by D. W. Russell in 1962, relied on classical chemical degradation techniques combined with spectroscopic analysis[7].
Constituent Residues and Sequence
Sporidesmolide I is assembled from three distinct amino acids and one type of hydroxy acid, with specific stereochemistry for each unit. The cyclic structure is formed by the head-to-tail linkage of the following six residues in a precise sequence:
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L-N-Methylleucine
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L-Hydroxyisovaleric Acid
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D-Valine
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D-Leucine
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L-Hydroxyisovaleric Acid
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L-Valine
The sequence and linkages create a complex architecture that dictates the molecule's conformation and biological activity.
The Depsipeptide Backbone: Amide and Ester Bonds
A defining feature of Sporidesmolide I is its depsipeptide nature. Unlike cyclic peptides which are composed exclusively of amide (peptide) bonds, Sporidesmolide I contains two ester linkages within its backbone[6]. These ester bonds are formed between the carboxyl group of an amino acid and the hydroxyl group of the subsequent hydroxy acid. This alternating pattern of amide and ester bonds imparts distinct chemical properties, including susceptibility to hydrolysis under acidic or basic conditions[6].
The connectivity can be visualized as a continuous loop: -[L-N-Methylleucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[D-Valyl]-(amide)-[D-Leucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[L-Valyl]-(amide)-
Visualizing the Chemical Structure
The two-dimensional chemical structure of Sporidesmolide I is presented below. This diagram illustrates the connectivity of the constituent residues and the alternating amide and ester bonds that form the cyclic backbone.
Caption: 2D chemical structure of Sporidesmolide I.
Spectroscopic and Analytical Validation
The structural assignment of complex natural products like Sporidesmolide I requires rigorous validation through modern analytical techniques. These methods provide a self-validating system, where data from orthogonal techniques converge to confirm the proposed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition. For Sporidesmolide I, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would yield a precise mass measurement for the protonated molecule [M+H]⁺, which validates the molecular formula of C₃₃H₅₈N₄O₈[2]. Tandem MS (MS/MS) experiments would further corroborate the structure by inducing fragmentation of the cyclic backbone. The resulting fragment ions can be analyzed to confirm the sequence of the amino and hydroxy acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the detailed connectivity and stereochemistry of organic molecules.
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¹H-NMR: Provides information on the proton environment, including the number of different types of protons and their neighboring atoms. Specific chemical shifts for α-protons, amide protons, and side-chain protons help identify the individual residues.
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¹³C-NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons are particularly diagnostic, allowing differentiation between ester (δ ≈ 170-174 ppm) and amide (δ ≈ 169-172 ppm) linkages[2].
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2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular puzzle. They establish proton-proton and proton-carbon correlations, unequivocally confirming the sequence of residues and the attachment points of the side chains[8][9].
Experimental Protocols: Isolation and Purification
The isolation of Sporidesmolide I from fungal cultures is a multi-step process designed to separate it from other metabolites and cellular components. The process leverages the compound's physicochemical properties, particularly its solubility in organic solvents.
Step-by-Step Isolation Methodology
This protocol is a representative workflow based on common practices for isolating fungal secondary metabolites[2][6].
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Fungal Culture: Pithomyces chartarum is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.
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Extraction:
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The fungal biomass and/or culture medium is harvested.
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It is then subjected to exhaustive extraction with an organic solvent. Chloroform and methanol are commonly used for their effectiveness in solubilizing depsipeptides[6].
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The choice of solvent is critical; conditions must be controlled to avoid hydrolysis of the ester bonds. Mild pH and ambient temperatures are preferred[6].
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-
Solvent Partitioning:
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The crude organic extract is concentrated under reduced pressure.
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The residue is then partitioned, for example, between hexane and methanol, to remove highly nonpolar lipids.
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-
Chromatographic Purification:
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The partially purified extract is subjected to one or more stages of chromatography.
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Historically, silica gel column chromatography was used.
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Modern protocols rely on High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (e.g., C18 column), which separates compounds based on polarity. A gradient of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase[2].
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-
Final Purification and Verification:
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Fractions containing Sporidesmolide I, as identified by techniques like Thin Layer Chromatography (TLC) or analytical HPLC-MS, are collected.
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These fractions may be combined and re-chromatographed to achieve high purity.
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The final pure compound is often obtained as a crystalline solid after solvent evaporation or recrystallization. Its identity and purity are confirmed using HRMS and NMR.
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Workflow for Isolation and Purification
Sources
- 1. Sporidesmins [drugfuture.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sporidesmin | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 2900-38-1, Sporidesmolide I: more information. [sdhlbiochem.chemblink.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
